Cas no 5002-93-7 (1-Amino-3-(4-methoxyphenoxy)propan-2-ol)

1-Amino-3-(4-methoxyphenoxy)propan-2-ol is a chiral amino alcohol derivative featuring both an amine and a hydroxyl functional group, along with a 4-methoxyphenoxy moiety. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials. Its structural characteristics, including the presence of electron-donating methoxy and ether linkages, contribute to its reactivity in nucleophilic and catalytic applications. The compound’s stereochemistry may also facilitate its use in asymmetric synthesis. Its well-defined molecular structure allows for precise modifications, making it valuable for research and industrial applications requiring tailored functionalization.
1-Amino-3-(4-methoxyphenoxy)propan-2-ol structure
5002-93-7 structure
Product Name:1-Amino-3-(4-methoxyphenoxy)propan-2-ol
CAS No:5002-93-7
MF:C10H15NO3
MW:197.231003046036
MDL:MFCD00205693
CID:841382
PubChem ID:2735360
Update Time:2025-06-13

1-Amino-3-(4-methoxyphenoxy)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-Amino-3-(4-methoxyphenoxy)propan-2-ol
    • 2-hydroxy-3-p-methoxy-phenoxy-propylamine
    • DTXSID20370691
    • Maybridge1_002199
    • MFCD00205693
    • Oprea1_351577
    • HMS547L21
    • BBL028388
    • PS-3065
    • SB84117
    • SCHEMBL4944194
    • AKOS000149681
    • 1-Amino-3-(4-methoxyphenoxy)-2-propanol, AldrichCPR
    • J-504185
    • BP-10311
    • (2rs)-1-amino-3-(4-methoxyphenoxy)-2-propanol
    • KFQPRNVTVMCYEH-UHFFFAOYSA-N
    • Oprea1_368403
    • CS-0207028
    • Z56919203
    • (2rs)-1-amino-3-(4methoxyphenoxy)-2-propanol
    • 1-Amino-3-(4-methoxyphenoxy)-2-propanol; 3-Amino-1-(4-methoxyphenoxy)propan-2-ol
    • 1-Amino-3-(4-methoxy-phenoxy)-propan-2-ol
    • STL146371
    • 5002-93-7
    • AKOS016045797
    • MDL: MFCD00205693
    • Inchi: 1S/C10H15NO3/c1-13-9-2-4-10(5-3-9)14-7-8(12)6-11/h2-5,8,12H,6-7,11H2,1H3
    • InChI Key: KFQPRNVTVMCYEH-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1)OC)CC(CN)O

Computed Properties

  • Exact Mass: 197.10500
  • Monoisotopic Mass: 197.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 64.7Ų

Experimental Properties

  • Melting Point: 110-112
  • PSA: 64.71000
  • LogP: 1.09390

1-Amino-3-(4-methoxyphenoxy)propan-2-ol Security Information

  • Hazard Statement: Irritant
  • Safety Instruction: S26-S36/37/39-S45
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Risk Phrases:R34
  • Safety Term:S26;S36/37/39;S45

1-Amino-3-(4-methoxyphenoxy)propan-2-ol Customs Data

  • HS CODE:2922509090
  • Customs Data:

    China Customs Code:

    2922509090

    Overview:

    2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

1-Amino-3-(4-methoxyphenoxy)propan-2-ol Pricemore >>

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Additional information on 1-Amino-3-(4-methoxyphenoxy)propan-2-ol

Comprehensive Overview of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol (CAS No. 5002-93-7): Properties, Applications, and Industry Insights

1-Amino-3-(4-methoxyphenoxy)propan-2-ol, identified by its CAS number 5002-93-7, is a specialized organic compound with a unique molecular structure combining an amino group, a methoxyphenoxy moiety, and a propanol backbone. This compound has garnered significant attention in pharmaceutical and chemical research due to its versatile reactivity and potential applications. The presence of both amino and hydroxyl functional groups makes it a valuable intermediate in synthesizing more complex molecules, particularly in drug discovery and material science.

In recent years, the demand for 1-Amino-3-(4-methoxyphenoxy)propan-2-ol has surged, driven by its role in developing beta-blockers and other cardiovascular agents. Researchers are increasingly exploring its derivatives for their adrenergic receptor modulation properties, aligning with the growing focus on precision medicine. The compound's methoxyphenoxy group also contributes to its solubility and bioavailability, making it a candidate for optimizing drug formulations—a hot topic in pharmacokinetics discussions.

From a synthetic chemistry perspective, CAS 5002-93-7 is often utilized in peptide coupling reactions and as a building block for chiral auxiliaries. Its stereochemistry is particularly relevant in asymmetric synthesis, a field gaining traction due to the need for enantiomerically pure pharmaceuticals. Industry experts frequently search for "1-Amino-3-(4-methoxyphenoxy)propan-2-ol synthesis" or "CAS 5002-93-7 applications," reflecting its practical significance in organic chemistry workflows.

Environmental and regulatory considerations are also shaping the discourse around this compound. With the rise of green chemistry initiatives, researchers are investigating eco-friendly synthesis routes for 1-Amino-3-(4-methoxyphenoxy)propan-2-ol, minimizing hazardous byproducts. This aligns with broader trends in sustainable pharmaceutical manufacturing, a frequently searched topic among chemists and environmental scientists alike.

Analytical characterization of 5002-93-7 typically involves advanced techniques like HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure purity and structural integrity, critical for its use in high-value applications. The compound's stability under various pH conditions is another area of interest, particularly for formulators seeking to enhance drug delivery systems.

In material science, derivatives of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol have shown promise in polymer modification, contributing to the development of biocompatible coatings and smart materials. This interdisciplinary potential makes it a recurring subject in patents and academic papers, further boosting its visibility in scientific databases and search engines.

As the pharmaceutical industry continues to prioritize structure-activity relationship (SAR) studies, the nuanced properties of CAS 5002-93-7 position it as a compound of enduring relevance. Its balanced lipophilicity and hydrogen-bonding capacity—key metrics in modern drug design algorithms—make it a frequent subject of computational chemistry studies as well.

For suppliers and manufacturers, accurate documentation of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol specifications is essential to meet regulatory standards like ICH guidelines and REACH compliance. These aspects dominate professional forums and B2B search queries, emphasizing the need for transparency in the compound's technical data sheets.

Looking ahead, innovations in continuous flow chemistry may revolutionize the production scale-up of 5002-93-7, addressing efficiency challenges noted in batch processes. Such advancements could lower costs and increase accessibility, potentially expanding its utility across broader segments of the chemical and life sciences industries.

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